molecular formula C19H17BrF2N2O2 B11159592 N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11159592
M. Wt: 423.3 g/mol
InChI Key: VNWNXLOGEBEHPM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms into the aromatic rings. Common reagents for these reactions include bromine (Br2) and fluorine-containing compounds.

    Amide bond formation: The final step involves the formation of the amide bond, typically through condensation reactions between carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenylacetic acid: Shares similar halogenation patterns but differs in its functional groups and overall structure.

    Ethyl 2-(4-bromophenyl)acetate: Another halogenated aromatic compound with different functional groups.

    N-(2-bromo-4-fluorophenyl)-2,4-difluorobenzamide: Similar in having bromine and fluorine atoms but differs in the arrangement and additional functional groups.

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of halogen atoms and the pyrrolidine ring structure

Properties

Molecular Formula

C19H17BrF2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17BrF2N2O2/c20-14-3-6-17(16(22)10-14)23-19(26)13-9-18(25)24(11-13)8-7-12-1-4-15(21)5-2-12/h1-6,10,13H,7-9,11H2,(H,23,26)

InChI Key

VNWNXLOGEBEHPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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